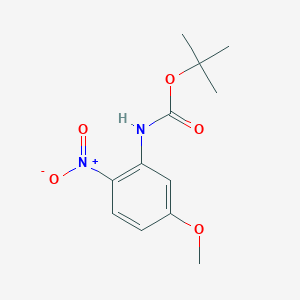

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-7-8(18-4)5-6-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYXAKCOMRSREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436712 | |

| Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185428-55-1 | |

| Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate CAS number 185428-55-1

CAS Number: 185428-55-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, experimental protocols for its use, and its role in the development of targeted cancer therapies.

Chemical and Physical Properties

This compound is a nitrobenzene derivative that serves as a crucial building block in organic synthesis. Its chemical structure combines a Boc-protected amine, a methoxy group, and a nitro group on a benzene ring, making it a versatile precursor for the introduction of a substituted aniline moiety in complex molecules.

| Property | Value | Source |

| CAS Number | 185428-55-1 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |

| Molecular Weight | 268.27 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Hazards | Harmful if swallowed | [3] |

Role in Drug Discovery and Development

This compound is a pivotal intermediate in the synthesis of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Notably, it is a key precursor in the manufacturing of Osimertinib (AZD9291) , a medication used to treat non-small cell lung cancer with specific EGFR mutations.[2][4] The nitro group can be readily reduced to an amine, which then participates in further coupling reactions to construct the core structure of the final active pharmaceutical ingredient (API).

Experimental Protocols

Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester [2][4]

This procedure details the nucleophilic substitution reaction on a fluorinated precursor, which is structurally analogous to the title compound in terms of the protected nitrophenylamine core.

Materials:

-

(4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester

-

N¹,N¹,N²-trimethylethane-1,2-diamine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylacetamide (DMA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask

-

Magnetic stirrer and heat plate

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

To a solution of (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester (1.0 eq) in DMA, add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) and N¹,N¹,N²-trimethylethane-1,2-diamine (1.2 eq).

-

Heat the reaction mixture to 60°C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract with dichloromethane (DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an orange solid.

Quantitative Data:

Visualizations

Experimental Workflow: Synthesis of an Osimertinib Precursor

The following diagram illustrates the key steps in the synthesis of a diamino intermediate for Osimertinib, starting from a Boc-protected nitrophenyl precursor.

References

A Senior Application Scientist's Guide to tert-Butyl (5-methoxy-2-nitrophenyl)carbamate: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of modern medicinal chemistry, the success of a complex synthesis often hinges on the strategic use of well-designed intermediates. tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a seemingly unassuming molecule, is a quintessential example of such a critical building block. Its true value is realized in its role as a precursor in the synthesis of highly targeted therapeutics, most notably in the production of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, the logic of its application, and the necessary protocols for its handling and characterization. As scientists, our goal is not just to perform reactions, but to understand them; this document is structured to facilitate that understanding.

Core Molecular and Physical Properties

The fundamental properties of a reagent dictate its handling, reactivity, and purification. The data below is consolidated for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 268.27 g/mol | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |

| CAS Number | 185428-55-1 | [2] |

| Appearance | Yellow Solid | [3] |

| Storage Temperature | 2-8°C, dry and sealed | [2] |

Strategic Synthesis: The Boc Protection of a Nitroaniline Precursor

The synthesis of this compound is a foundational step in more complex synthetic routes. The primary method involves the protection of an aniline's amino group as a tert-butyloxycarbonyl (Boc) carbamate. This is a ubiquitous transformation in organic synthesis, chosen for its high efficiency and the stability of the Boc group under many reaction conditions, yet its facile removal under acidic conditions.

The precursor of choice is typically 4-fluoro-2-methoxy-5-nitroaniline or a similar substituted aniline. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of anilines.[3][4] It is designed to be self-validating through in-process monitoring.

Materials:

-

4-Fluoro-2-methoxy-5-nitroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), triethylamine (1.5 eq), and DMAP (0.2 eq). Dissolve the components in anhydrous DCM.

-

Cooling: Cool the solution to 0-5°C using an ice/water bath. This is critical to control the exothermicity of the reaction upon addition of Boc₂O.

-

Reagent Addition: Slowly add a solution of Boc₂O (2.0 eq) in DCM to the cooled reaction mixture dropwise. Using a slight excess of Boc₂O ensures the complete consumption of the starting aniline.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress should be diligently monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. This removes unreacted acidic species and water-soluble byproducts.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically a yellow solid.[3] Further purification can be achieved by recrystallization if necessary.

Application in Drug Development: A Gateway to Osimertinib

The primary utility of this compound is its role as a key intermediate in the synthesis of Osimertinib (AZD9291).[4] Osimertinib is a third-generation EGFR inhibitor used to treat non-small-cell lung cancer (NSCLC) with specific mutations.

The structure of the carbamate is strategically poised for a series of transformations:

-

Nucleophilic Aromatic Substitution (SₙAr): The nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom by a suitable nucleophile.

-

Reduction: The nitro group is then reduced to an amine.

-

Further Elaboration: This newly formed amine, along with the original (now deprotected) amine, serves as an anchor point for constructing the pyrimidine core of the final drug molecule.

Role as an Intermediate Diagram

Caption: Simplified pathway from the intermediate to Osimertinib.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. While specific spectra for this exact compound are not widely published, we can reliably predict the key signals based on its structure and data from closely related analogs like tert-butyl (2-nitrophenyl)carbamate.[5]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals expected in the δ 7.0-8.5 ppm range. The methoxy and nitro groups will dictate the specific splitting patterns. Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm. Boc Protons: A characteristic, large singlet at approximately δ 1.5 ppm (integrating to 9H). Carbamate N-H: A broad singlet, typically around δ 9.5 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: Signal expected around δ 152-154 ppm. Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. Boc Quaternary Carbon: Signal around δ 81-82 ppm. Boc Methyl Carbons: A strong signal around δ 28 ppm. Methoxy Carbon: Signal around δ 55-56 ppm. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 269.11. [M+Na]⁺: Expected at m/z 291.10. Key Fragment: Loss of the tert-butyl group (-56) or isobutylene is a common fragmentation pathway for Boc-protected compounds. |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be executed with a thorough understanding of the potential hazards.

GHS Classification (CAS: 185428-55-1): [2]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are accessible.

-

Eye/Face Protection: Wear safety goggles with side-shields.

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If handling as a powder outside of a fume hood, a suitable respirator may be required.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C. Keep away from direct sunlight and sources of ignition.[2]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than just a chemical with a specific molecular weight. It is a strategically designed tool for advanced organic synthesis. Its Boc-protected amine offers stability, while the nitro-activated ring provides a handle for controlled, regioselective functionalization. Understanding these functional roles allows researchers to leverage this intermediate effectively, particularly in the synthesis of complex pharmaceutical agents like Osimertinib. By following rigorous, well-understood protocols for its synthesis, characterization, and handling, scientists can confidently incorporate this valuable building block into their drug discovery and development programs.

References

A Technical Guide to tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available spectral data for tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in organic synthesis.

Core Chemical Properties

This compound is a nitroaromatic compound incorporating a bulky tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable precursor in the synthesis of various pharmaceutical and biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 268.27 g/mol | --INVALID-LINK-- |

| Melting Point | 137-138 °C | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 353.1±32.0 °C at 760 mmHg | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK--[2] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported.[1] The synthesis involves the reaction of 5-Methoxy-2-nitrobenzoic acid with diphenylphosphoryl azide and tert-butanol.

Materials:

-

5-Methoxy-2-nitrobenzoic acid

-

Toluene

-

Triethylamine

-

Diphenylphosphoryl azide

-

2-methylpropan-2-ol (tert-butanol)

Procedure:

-

Suspend 5-Methoxy-2-nitrobenzoic acid (10.30 g) in toluene (200 ml).

-

Add triethylamine (9 ml) and diphenylphosphoryl azide (14 ml) dropwise at room temperature.

-

Stir the mixture at 95 °C for 1.5 hours.

-

Add triethylamine (29 ml) and 2-methylpropan-2-ol (15 ml).

-

Continue stirring to complete the reaction.

-

The product can be isolated and purified using standard organic chemistry techniques.

Spectroscopic Data

Limited spectroscopic data is currently available in the public domain.

¹H NMR (Proton Nuclear Magnetic Resonance):

A partial ¹H NMR spectrum has been reported with the following peaks: δ 7.08 (1H, dd, J = 9.5, 2.8Hz), 8.16 (1H, d, J = 2.8Hz), 8.18 (1H, d, J = 9.5Hz).

¹³C NMR and IR Spectroscopy:

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling nitroaromatic compounds should be followed. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Logical Relationship Diagram

The following diagram illustrates the role of this compound as a chemical intermediate. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex molecules.

This technical guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its chemical and physical properties.

References

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate structure

An In-depth Technical Guide to tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its structure, properties, synthesis, and applications.

Chemical Structure and Identifiers

This compound is an aromatic nitro compound featuring a Boc-protected amine and a methoxy substituent on the phenyl ring. The spatial arrangement of these functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 185428-55-1[1] |

| IUPAC Name | tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate |

| Molecular Formula | C12H16N2O5[1] |

| Synonyms | 2-(Boc-amino)-4-methoxy-1-nitrobenzene, (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester[1] |

| InChIKey | IGYXAKCOMRSREX-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)--INVALID-LINK--[O-] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The following table summarizes its key quantitative data.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 268.27 g/mol [1] |

| Exact Mass | 268.10592162 Da[1] |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Note: Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound were not available in the consulted resources. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Synthesis Protocol

This compound is typically synthesized via the protection of the amino group of the corresponding aniline with a tert-butoxycarbonyl (Boc) group. A general procedure involves the reaction of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). While a specific paper detailing this exact transformation was not found, a related synthesis starting from 4-fluoro-2-methoxy-5-nitroaniline involves an acylation step to introduce the Boc group[2][3].

Experimental Protocol: Synthesis via Boc-Protection

Objective: To synthesize this compound from 5-methoxy-2-nitroaniline.

Materials:

-

5-methoxy-2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-methoxy-2-nitroaniline (1.0 equivalent) in anhydrous DCM.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution. If desired, a catalytic amount of DMAP (0.1 equivalents) can be added to accelerate the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aniline.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Final Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Development

This compound serves primarily as a synthetic intermediate in the pharmaceutical industry[4]. Its structure contains two key functional groups that can be selectively modified.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine.

-

Nitro Group: The nitro group can be readily reduced to an amino group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like iron (Fe) or tin(II) chloride (SnCl₂).

This dual functionality allows for sequential chemical transformations. The most common application involves the reduction of the nitro group to form tert-butyl (5-amino-2-methoxyphenyl)carbamate [5]. This resulting diamine precursor is a valuable building block for synthesizing heterocyclic compounds and other complex target molecules, including kinase inhibitors for cancer therapy.

References

A Comprehensive Technical Guide to tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in organic synthesis. This document details its chemical identity, provides a robust synthesis protocol, and contextualizes its application in the synthesis of advanced chemical entities.

Chemical Identity and Synonyms

This compound is a nitroaromatic compound featuring a Boc-protected amine. This structural motif makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A comprehensive list of its identifiers and synonyms is provided below to facilitate cross-referencing in research and procurement.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| Chemical Name | This compound |

| CAS Number | 185428-55-1[1][2][3] |

| Molecular Formula | C12H16N2O5[1][2] |

| Molecular Weight | 268.27 g/mol [1][2] |

| IUPAC Name | tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate |

| Synonyms | 2-(Boc-amino)-4-methoxy-1-nitrobenzene, TERT-BUTYL N-(5-METHOXY-2-NITROPHENYL)CARBAMATE, (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester, Carbamic acid, (5-methoxy-2-nitrophenyl)-, 1,1-dimethylethyl ester[2] |

| InChI Key | IGYXAKCOMRSREX-UHFFFAOYSA-N[2] |

| MDL Number | MFCD28043790[1] |

It is crucial to distinguish this compound from its isomer, tert-Butyl (4-methoxy-2-nitrophenyl)carbamate, which possesses a different substitution pattern on the aromatic ring and is registered under CAS Number 185428-90-4.

Physicochemical Properties

-

¹H NMR (400 MHz, CDCl₃): δ 9.65 (bs, 1H), 8.55 (d, J = 8Hz, 1H), 8.18 (d, J = 8Hz, 1H), 7.60 (t, J = 8Hz, 1H), 7.08 (t, J = 8Hz, 1H), 1.54 (s, 9H).[4]

-

¹³C NMR (100MHz, CDCl₃): δ 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20.[4]

These values can serve as a useful, albeit approximate, guide for the characterization of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol describes a standard laboratory procedure for the synthesis of this compound via the Boc-protection of 5-methoxy-2-nitroaniline.

Materials:

-

5-methoxy-2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-methoxy-2-nitroaniline (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Boc Anhydride: To the cooled solution, add a catalytic amount of DMAP, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq.) in anhydrous dichloromethane.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Applications in Synthesis

This compound is a valuable intermediate in multi-step organic syntheses. Its primary utility lies in the subsequent reduction of the nitro group to an amine, which can then participate in a variety of coupling reactions. The Boc-protecting group can be readily removed under acidic conditions, revealing the aniline for further functionalization.

A key application of this compound is as a precursor in the synthesis of kinase inhibitors and other biologically active molecules. The following diagram illustrates a generalized synthetic workflow where this compound serves as a key building block.

Caption: Synthetic workflow using the target compound.

This diagram illustrates the strategic use of this compound in a synthetic sequence. The initial Boc protection allows for the selective reduction of the nitro group, followed by a coupling reaction to build the core of the final molecule. The final deprotection step then unmasks the amine to yield the desired product. This workflow is representative of its application in the synthesis of complex pharmaceutical agents.

References

An In-depth Technical Guide to 2-(Boc-amino)-4-methoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(Boc-amino)-4-methoxy-1-nitrobenzene, a notable intermediate in synthetic organic chemistry. This document is intended to be a valuable resource for professionals in research and development.

Core Properties and Data

2-(Boc-amino)-4-methoxy-1-nitrobenzene, also known as tert-butyl (5-methoxy-2-nitrophenyl)carbamate, is a nitrobenzene derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a methoxy group. These functional groups make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Table 1: Physicochemical Properties of 2-(Boc-amino)-4-methoxy-1-nitrobenzene and Related Compounds

| Property | 2-(Boc-amino)-4-methoxy-1-nitrobenzene | tert-Butyl (2-nitrophenyl)carbamate | tert-Butyl (4-methoxyphenyl)carbamate |

| Molecular Formula | C₁₂H₁₆N₂O₅[1] | C₁₁H₁₄N₂O₄ | C₁₂H₁₇NO₃ |

| Molecular Weight | 268.27 g/mol [1] | 238.23 g/mol | 223.27 g/mol |

| Appearance | Yellow solid (predicted) | Yellow solid[2] | White solid[2] |

| Melting Point | Data not available | 89-90 °C[2] | 94-96 °C[2] |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[3] | Data not available | Data not available |

Synthesis and Purification

The synthesis of 2-(Boc-amino)-4-methoxy-1-nitrobenzene can be achieved through the protection of the amino group of a precursor molecule. A common and effective method involves the reaction of 4-fluoro-2-methoxy-5-nitroaniline with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of 2-(Boc-amino)-4-methoxy-1-nitrobenzene

This protocol is adapted from the synthesis of structurally related compounds.

Materials:

-

4-fluoro-2-methoxy-5-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottomed flask, dissolve 4-fluoro-2-methoxy-5-nitroaniline in dichloromethane.

-

Add triethylamine and a catalytic amount of DMAP to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 2-(Boc-amino)-4-methoxy-1-nitrobenzene.

Purification:

The crude product can be further purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a hot solvent mixture, such as hexane/dichloromethane, and allowing it to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.[4]

Below is a visual representation of the general synthesis workflow.

Spectroscopic Characterization

The structure of 2-(Boc-amino)-4-methoxy-1-nitrobenzene can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-(Boc-amino)-4-methoxy-1-nitrobenzene (Predicted) | ~1.5 (s, 9H, C(CH₃)₃), ~3.8 (s, 3H, OCH₃), ~7.0-8.5 (m, 3H, Ar-H) | ~28.3 (C(CH₃)₃), ~56.0 (OCH₃), ~81.0 (C(CH₃)₃), Aromatic carbons in the range of 110-150, ~153.0 (C=O) |

| tert-Butyl (2-nitrophenyl)carbamate [2] | 1.54 (s, 9H), 7.08 (t, 1H), 7.60 (t, 1H), 8.18 (d, 1H), 8.55 (d, 1H), 9.65 (bs, 1H) | 28.2, 81.8, 120.7, 121.8, 125.8, 135.7, 135.9, 152.2 |

| tert-Butyl (4-methoxyphenyl)carbamate [2] | 1.50 (s, 9H), 3.77 (s, 3H), 6.44 (bs, 1H), 6.82 (d, 2H), 7.26 (d, 2H) | 28.3, 55.4, 80.1, 114.1, 120.5, 131.4, 153.2, 155.6 |

Mass Spectrometry: The mass spectrum of 2-(Boc-amino)-4-methoxy-1-nitrobenzene is expected to show a molecular ion peak corresponding to its molecular weight.

Potential Applications and Biological Relevance

Derivatives of nitroaniline are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the nitro group, an electron-withdrawing moiety, is often crucial for their mechanism of action.

-

Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial Agents: Certain nitroaniline compounds have demonstrated efficacy against a range of bacterial and fungal strains.[5]

The Boc-protected amine in 2-(Boc-amino)-4-methoxy-1-nitrobenzene serves as a key functional handle for further synthetic modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The general workflow for evaluating the biological activity of such compounds is depicted below.

Experimental Protocol: General Antimicrobial Susceptibility Testing

Materials:

-

Test compound (e.g., a derivative of 2-(Boc-amino)-4-methoxy-1-nitrobenzene)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Serial Dilution: Perform serial dilutions of the test compound in the broth within the 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Safety and Handling

Detailed safety information for 2-(Boc-amino)-4-methoxy-1-nitrobenzene is not available. However, based on the safety data for structurally related nitroaromatic compounds, it should be handled with care. It is advisable to treat the compound as potentially hazardous.

General Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

This guide provides a foundational understanding of 2-(Boc-amino)-4-methoxy-1-nitrobenzene. Further research is warranted to fully elucidate its physicochemical properties and explore its potential applications in drug discovery and development.

References

A Technical Guide to (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester: Synthesis and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester is a key chemical intermediate with significant applications in the synthesis of pharmacologically active molecules. Its structure, featuring a Boc-protected amine, a nitro group, and a methoxy group on a phenyl ring, makes it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of its primary application as a precursor in the synthesis of targeted cancer therapies, detailed experimental protocols, and relevant quantitative data.

Core Application: Intermediate in the Synthesis of EGFR Inhibitors

The principal application of (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester is as a crucial intermediate in the multi-step synthesis of third-generation epidermal growth factor receptor (EGFR) inhibitors, such as Omisertinib (AZD9291).[1][2] AZD9291 is an irreversible EGFR inhibitor effective against certain mutations in non-small cell lung cancer.[2]

The tert-butyl carbamate (Boc) moiety serves as a widely utilized protecting group for the amine, enabling selective chemical transformations at other positions of the molecule.[3] The nitro group is a precursor to an amine, which is essential for the final structure of the target drug, while the methoxy group influences the electronic properties of the ring.[3]

Synthetic Workflow

The synthesis of the key downstream intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, from 4-fluoro-2-methoxy-5-nitroaniline involves a three-step process: acylation (Boc protection), nucleophilic aromatic substitution, and reduction of the nitro group.[1][2]

Experimental Protocols

The following protocols are adapted from established synthetic procedures.[1][2]

Synthesis of (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester

-

Materials: 4-fluoro-2-methoxy-5-nitroaniline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure:

-

A solution of 4-fluoro-2-methoxy-5-nitroaniline (4.0 g, 21.5 mmol), triethylamine (32.25 mmol), and DMAP (0.52 g, 4.3 mmol) in DCM (50 mL) is cooled to 0-5 °C in an ice/water bath.

-

A solution of Boc₂O (9.4 g, 43.0 mmol) in DCM (30 mL) is added slowly to the mixture.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with DCM (3 x 300 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

-

Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester

-

Materials: (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester, N¹,N¹,N²-trimethylethane-1,2-diamine, N,N-Diisopropylethylamine (DIPEA).

-

Procedure:

-

A mixture of (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester and N¹,N¹,N²-trimethylethane-1,2-diamine is heated to 140 °C in the presence of DIPEA.

-

The reaction is monitored until completion.

-

The crude product is purified for the subsequent step.

-

Synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate

-

Materials: {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester, 80% Hydrazine hydrate, Ferric chloride (FeCl₃), Activated carbon, Ethanol.

-

Procedure:

-

A solution of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester (2.5 g, 6.8 mmol) in ethanol is heated to 60 °C.

-

FeCl₃ (0.5 g, 3.0 mmol) and activated carbon are added.

-

The mixture is heated to 80 °C, and 80% hydrazine hydrate (1.7 g, 34.0 mmol) is added.

-

Upon reaction completion, the product is isolated and purified.

-

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

| Step | Starting Material | Product | Reported Yield | Reference |

| 1. Acylation (Boc Protection) | 4-fluoro-2-methoxy-5-nitroaniline | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | 90% | [1] |

| Overall (3 steps) | 4-fluoro-2-methoxy-5-nitroaniline | tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | 81% | [1][2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₅ |

| Molecular Weight | 268.27 g/mol [4] |

| CAS Number | 185428-55-1[4] |

| Appearance | Typically a solid |

| Synonyms | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, 2-(Boc-amino)-4-methoxy-1-nitrobenzene[4] |

Conclusion

(5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester is a valuable intermediate in synthetic organic chemistry, particularly for the development of targeted pharmaceuticals. The synthetic route described highlights a practical and efficient method for producing a key precursor to advanced EGFR inhibitors. The strategic use of the Boc protecting group and the sequential modification of the aromatic ring underscore its importance in constructing complex molecular architectures for drug discovery.

References

The Crucial Role of a Boc-Protected Diaminobenzene Intermediate in the Convergent Synthesis of Osimertinib (AZD9291)

A cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its intricate synthesis relies on a convergent approach, wherein a key intermediate, tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, plays a pivotal role. This technical guide delves into the synthesis of this crucial building block and its subsequent incorporation to yield the final active pharmaceutical ingredient, providing detailed experimental protocols and quantitative data for researchers and professionals in drug development.

Osimertinib is specifically designed to target both the sensitizing EGFR mutations and the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] The chemical architecture of Osimertinib features a central pyrimidine scaffold linked to an indole moiety and a substituted diaminobenzene ring bearing an acrylamide group. The synthesis of this complex molecule is a multi-step process, with the preparation of the Boc-protected diaminobenzene intermediate being a critical phase.

Synthesis of the Key Intermediate: A Multi-Step Approach

The synthesis of tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate commences from commercially available 4-fluoro-2-methoxy-5-nitroaniline. The synthetic sequence involves three key transformations: protection of the aniline, nucleophilic aromatic substitution, and reduction of the nitro group.[2][3][4]

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1. Acylation | 4-fluoro-2-methoxy-5-nitroaniline | Boc₂O, Triethylamine, DMAP, DCM, 0-5 °C | (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | - |

| 2. Nucleophilic Substitution | (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA, DMA, 60 °C, 2 h | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 92% |

| 3. Reduction | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 80% Hydrazine hydrate, FeCl₃, Activated carbon, Ethanol, 80 °C | tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | - |

| Overall Yield | 81% |

Experimental Protocols

Step 1: Synthesis of (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester [2]

To a solution of 4-fluoro-2-methoxy-5-nitroaniline (4.0 g, 21.5 mmol), triethylamine (32.25 mmol), and 4-dimethylaminopyridine (DMAP) (0.52 g, 4.3 mmol) in dichloromethane (DCM) (50 mL), cooled to 0-5 °C in an ice/water bath, is added a solution of di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at this temperature and monitored by TLC. Upon completion, the reaction is worked up to yield the Boc-protected aniline derivative.

Step 2: Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester [2][4]

A solution of (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester (6.3g, 22.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.82 mL, 22.0 mmol) in N,N-Dimethylacetamide (DMA) (100 mL) is treated with N¹,N¹,N²-trimethylethane-1,2-diamine (2.7 g, 27.0 mmol). The mixture is heated to 60 °C and stirred for 2 hours. After cooling, water is added to the reaction mixture, which is then extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the product as an orange solid (7.5 g, 92% yield).[4]

Step 3: Synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate [2][4]

To a solution of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester (2.5 g, 6.8 mmol) in ethanol, heated to 60 °C, is added FeCl₃ (0.5 g, 3.0 mmol) and activated carbon. The mixture is further heated to 80 °C, and 80% hydrazine hydrate (1.7 g, 34.0 mmol) is added. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered and concentrated to yield the desired amino-intermediate.

Final Steps to Osimertinib

The synthesized tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a pivotal intermediate that converges with the other key fragment of Osimertinib, typically a pyrimidine-indole derivative. The final steps involve the deprotection of the Boc group, followed by coupling with the pyrimidine core, and finally, the introduction of the acrylamide moiety.[1][5]

The final acylation to introduce the acrylamide group is a critical step. A common method involves the reaction of the aniline with acryloyl chloride in the presence of a base like triethylamine at low temperatures.[1] This reaction is often followed by a purification step to yield the final Osimertinib drug substance.

Mechanism of Action and Signaling Pathway

Osimertinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant EGFR. It forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the receptor.[1] This blockage prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1]

Figure 1: Simplified diagram of the EGFR signaling pathway and the inhibitory action of Osimertinib.

Figure 2: High-level workflow for the synthesis of Osimertinib highlighting the key intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the strategic use of advanced intermediates is paramount to the efficient and successful synthesis of complex active pharmaceutical ingredients (APIs). Among these crucial building blocks is tert-butyl (5-methoxy-2-nitrophenyl)carbamate, a compound that has garnered significant attention for its role in the synthesis of targeted cancer therapies. This technical guide provides a comprehensive overview of this intermediate, detailing its synthesis, chemical properties, and its critical application in the production of kinase inhibitors, with a particular focus on the third-generation EGFR inhibitor, Omisertinib (AZD9291).

Chemical Properties and Specifications

This compound is a nitroaromatic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This structural arrangement makes it a stable and versatile intermediate for further chemical transformations.

| Property | Value |

| CAS Number | 185428-55-1 |

| Molecular Formula | C₁₂H₁₆N₂O₅ |

| Molecular Weight | 268.27 g/mol |

| Appearance | Typically a yellow solid |

| Purity | ≥98% (as commonly available from suppliers) |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-protection of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the carbamoylation.

Experimental Protocol:

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a solution of 5-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Quantitative Data (based on analogous synthesis[1][2]):

| Parameter | Value |

| Yield | ~90% |

| Purity | >95% |

Spectroscopic Characterization:

While the exact spectra for the title compound were not found, the expected 1H and 13C NMR chemical shifts can be predicted based on the analysis of similar structures reported in the literature[3].

Predicted 1H NMR (CDCl₃, 400 MHz):

-

δ 8.0-8.2 (d, 1H, Ar-H)

-

δ 7.0-7.2 (dd, 1H, Ar-H)

-

δ 6.8-7.0 (d, 1H, Ar-H)

-

δ 3.9 (s, 3H, OCH₃)

-

δ 1.5 (s, 9H, C(CH₃)₃)

Predicted 13C NMR (CDCl₃, 100 MHz):

-

δ 152-154 (C=O)

-

δ 158-160 (C-OCH₃)

-

δ 138-140 (C-NO₂)

-

δ 125-127 (Ar-CH)

-

δ 115-117 (Ar-CH)

-

δ 110-112 (Ar-CH)

-

δ 81-83 (C(CH₃)₃)

-

δ 56-58 (OCH₃)

-

δ 28-29 (C(CH₃)₃)

Application as a Pharmaceutical Intermediate: The Synthesis of Omisertinib (AZD9291)

This compound is a key intermediate in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

The synthesis of the core aniline precursor to Omisertinib involves the reduction of the nitro group of a derivative of this compound to an amine. This is followed by further reactions to construct the final API.

Experimental Workflow: From Intermediate to API Precursor

The following workflow illustrates the transformation of a derivative of this compound into a key diamine intermediate for Omisertinib synthesis.

Caption: General workflow for the conversion of the intermediate.

Mechanism of Action of Omisertinib and the Targeted Signaling Pathway

Omisertinib is a potent and selective inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. By irreversibly binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, Omisertinib effectively blocks the downstream signaling pathways that promote tumor cell proliferation and survival.

EGFR Signaling Pathway Inhibited by Omisertinib

The diagram below illustrates the EGFR signaling cascade and the point of inhibition by Omisertinib.

Caption: EGFR signaling pathway and Omisertinib's point of inhibition.

Conclusion

This compound is a strategically important pharmaceutical intermediate, the value of which is clearly demonstrated in its application for the synthesis of the targeted anti-cancer drug, Omisertinib. Its synthesis is straightforward, and its chemical properties make it an ideal building block for the construction of complex APIs. A thorough understanding of its synthesis and role in drug development is essential for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical manufacturing. The continued use of such well-designed intermediates will undoubtedly facilitate the discovery and development of next-generation therapeutics.

References

An In-depth Technical Guide on the Safety and Handling of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of specific safety data for this exact compound, this guide incorporates information from safety data sheets (SDS) of structurally similar compounds, such as tert-butyl carbamate and other nitrophenyl carbamate derivatives. All personnel handling this compound should be adequately trained in general laboratory safety and the specific procedures outlined herein.

Physicochemical and Hazard Information

The following tables summarize the known physicochemical properties and hazard classifications for this compound and related compounds. This information is crucial for understanding the potential risks and for designing safe handling procedures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 185428-55-1 | [1] |

| Molecular Formula | C12H16N2O5 | [1][2] |

| Molecular Weight | 268.27 g/mol | [1][2] |

| Appearance | Off-white solid (Analog: tert-Butyl carbamate) | [3] |

| Melting Point | 105 - 109 °C (Analog: tert-Butyl carbamate) | [3] |

| Solubility | No data available | - |

Table 2: Hazard Identification and Classification (Based on Analogs)

| Hazard Class | GHS Classification | Precautionary Statements | Source |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | H302 | [4][5][6] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | H315 | [4][5] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | H319 | [4][5] |

| Skin Sensitization | May cause an allergic skin reaction. | H317 | [6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | H335 | [4][5] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring a safe working environment.

Experimental Protocol: General Handling

-

Preparation : Before handling, visually inspect the container for any signs of damage or leaks. Ensure that a safety shower and eyewash station are readily accessible and in good working order.[7]

-

Engineering Controls : All work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and inhalation.[4][7]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Hand Protection : Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

-

Skin and Body Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

-

-

Handling : When weighing or transferring the solid material, use a spatula and avoid creating dust clouds.[7] If dissolving the solid, add it slowly to the solvent. Keep the container tightly closed when not in use.[7]

-

Cleanup : Thoroughly clean the work area after handling. Wipe down surfaces with a suitable solvent to remove any residual chemical.

-

Hygiene : Wash hands thoroughly after handling the material and before leaving the laboratory.[7] Do not eat, drink, or smoke when using this product.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7][9] | [7][9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[9] Remove contaminated clothing.[7] If skin irritation persists, call a physician.[9] | [7][9] |

| Inhalation | Move to fresh air.[7] If breathing is difficult, give oxygen. Seek medical attention.[7] | [7] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[9] Do NOT induce vomiting.[7] Seek medical attention.[7][9] | [7][9] |

Storage and Disposal

Proper storage and disposal are essential to maintain the chemical's integrity and to prevent environmental contamination.

-

Storage : Keep container tightly closed in a dry and well-ventilated place.[3]

-

Disposal : Disposal of this chemical and its containers must be in accordance with local, regional, and national regulations. Do not let the product enter drains.[4]

Workflow and Pathway Diagrams

Diagram 1: Safe Handling Workflow

Caption: A logical workflow for the safe handling of chemical compounds.

Diagram 2: Emergency Response Pathway

Caption: A pathway for responding to accidental chemical exposure.

References

- 1. echemi.com [echemi.com]

- 2. Tert-butyl 4-methoxy-2-nitrophenylcarbamate | C12H16N2O5 | CID 10730597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. cpachem.com [cpachem.com]

- 6. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. atlantis-press.com [atlantis-press.com]

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data, handling procedures, and experimental protocols for tert-Butyl (5-methoxy-2-nitrophenyl)carbamate. The information is intended to support laboratory safety and the proper use of this compound in research and development settings.

Compound Identification

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 185428-55-1[1] |

| Molecular Formula | C12H16N2O5[1] |

| Molecular Weight | 268.27 g/mol [1][2] |

| Synonyms | 2-(Boc-amino)-4-methoxy-1-nitrobenzene, TERT-BUTYL N-(5-METHOXY-2-NITROPHENYL)CARBAMATE, (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester |

Physical and Chemical Properties

The following table summarizes the known and computed physical and chemical properties of this compound. Note that some properties are computationally derived and have not been experimentally verified.

| Property | Value | Source |

| Appearance | Not specified (likely a solid) | - |

| Odor | Not specified | - |

| Molecular Weight | 268.27 g/mol | [1][2] |

| Exact Mass | 268.10592162 Da | [2] |

| XLogP3 | 2.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 93.4 Ų | [2] |

| Heavy Atom Count | 19 | [2] |

| Solubility | No data available | - |

| Storage Temperature | 2-8°C[1] | - |

Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed according to the Globally Harmonized System (GHS).

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] | Warning |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols and Safety Measures

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail essential procedures.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times in the laboratory.

| Protection Type | Recommendation |

| Eye/Face Protection | Safety goggles with side-shields.[1] |

| Hand Protection | Protective gloves (e.g., nitrile, neoprene).[1] |

| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] |

| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or dust is generated.[1] |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

| Procedure | Recommendation |

| Handling | - Work in a well-ventilated area, preferably a chemical fume hood.[1] - Avoid breathing dust, vapors, or mist.[1] - Prevent contact with skin and eyes.[1] - Wash hands thoroughly after handling. |

| Storage | - Keep container tightly closed in a dry, cool, and well-ventilated place.[1] - Store at a recommended temperature of 2-8°C.[1] - Keep away from direct sunlight and sources of ignition.[1] |

First-Aid Measures

In case of exposure, immediate action is required.

| Exposure Route | First-Aid Measure |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician immediately.[1] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |

| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly call a physician.[1] |

Spill and Disposal Procedures

In the event of a spill, follow these steps:

-

Evacuate and Ventilate: Ensure adequate ventilation and evacuate personnel to a safe area.[1]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

-

Cleanup: Use full personal protective equipment. Sweep up the material and place it in a suitable, closed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[3]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: GHS Hazard classification and response for the compound.

Caption: A step-by-step workflow for the safe handling of the compound.

References

Technical Guide on the Solubility of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide addresses the solubility of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate. A thorough review of publicly available scientific literature, patents, and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. In light of this, the guide provides a qualitative solubility forecast based on the compound's chemical structure and the known properties of analogous molecules. Furthermore, it offers a detailed, best-practice experimental protocol for the systematic determination of its solubility in various organic solvents using the isothermal equilibrium method. This document aims to be a valuable resource for researchers requiring solubility data for process development, formulation, and analytical method design.

Introduction and Solubility Profile

This compound is a chemical intermediate whose utility in organic synthesis, particularly in the development of pharmaceuticals, necessitates a clear understanding of its physical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation of final products.

As of the date of this guide, specific experimental data on the solubility of this compound in common organic solvents is not available in the surveyed literature. However, an estimation of its solubility characteristics can be derived from its structural features:

-

Aromatic Nitro Group: The presence of a nitroaromatic system generally confers low solubility in water. Aromatic nitro compounds are typically soluble in a range of organic solvents.

-

tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is non-polar and bulky, which generally increases the solubility of molecules in common organic solvents like ethyl acetate, acetone, chloroform, and dioxane. It significantly decreases solubility in water.

-

Methoxy Group and Carbamate Linkage: These functional groups add some polarity to the molecule, which may influence its solubility in more polar organic solvents like alcohols.

Based on these features, it is anticipated that this compound will exhibit good solubility in a variety of common organic solvents, particularly aprotic polar solvents and chlorinated solvents, and poor solubility in water and non-polar aliphatic hydrocarbons.

Due to the lack of quantitative data, experimental determination is essential for any application requiring precise solubility values. The following sections provide a detailed protocol for this purpose.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield any specific quantitative solubility data for this compound. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol details the "shake-flask" or isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.[1][2]

3.1. Objective

To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature.

3.2. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical quantification method.

3.3. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) to create a calibration curve for concentration analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures a visible excess of solid remains at equilibrium is crucial.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker bath or incubator set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary experiment can determine the time required to reach a plateau in concentration.[3]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to rest at the set temperature for a short time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique.

-

Use the previously generated calibration curve to determine the concentration of the compound in the diluted samples.

-

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is the concentration of the saturated solution at the specified temperature.

3.4. Workflow Visualization

The following diagram illustrates the key steps in the isothermal equilibrium method for solubility determination.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While specific solubility data for this compound remains to be published, its chemical structure suggests it will be soluble in a range of common organic solvents and poorly soluble in water. For applications in chemical synthesis, purification, and formulation where precise knowledge of solubility is essential, experimental determination is strongly recommended. The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for obtaining this critical data.

References

Spectral Data Analysis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound tert-Butyl (5-methoxy-2-nitrophenyl)carbamate. Due to the absence of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such spectral data are detailed, offering a foundational protocol for researchers.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral data of analogous compounds, including tert-butyl (2-nitrophenyl)carbamate and tert-butyl (4-methoxyphenyl)carbamate.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | Ar-H ortho to -NO₂ |

| ~7.2 - 7.0 | dd | 1H | Ar-H meta to -NO₂, ortho to -NHBoc |

| ~6.8 - 6.6 | d | 1H | Ar-H ortho to -OCH₃, meta to -NO₂ |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.5 | s | 9H | -C(CH₃)₃ |

| ~9.5 | br s | 1H | -NH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 155 | Ar-C-OCH₃ |

| ~152 | C=O (carbamate) |

| ~140 | Ar-C-NO₂ |

| ~135 | Ar-C-NHBoc |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~82 | -C(CH₃)₃ |

| ~56 | -OCH₃ |

| ~28 | -C(CH₃)₃ |

Solvent: CDCl₃

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium | N-H Stretch |

| ~3000 - 2850 | Medium | C-H Stretch (aliphatic) |

| ~1725 | Strong | C=O Stretch (carbamate) |

| ~1580, ~1350 | Strong | N-O Stretch (nitro group) |

| ~1250 | Strong | C-O Stretch (aryl ether) |

| ~1160 | Strong | C-O Stretch (carbamate) |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

| m/z | Relative Abundance | Assignment |

| [M]+ | Variable | Molecular Ion |

| [M - 56]+ | High | Loss of isobutylene |

| [M - 100]+ | Medium | Loss of Boc group |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a synthesized compound like this compound.

Synthesis of this compound

A plausible synthetic route involves the protection of the amino group of 5-methoxy-2-nitroaniline with a tert-butoxycarbonyl (Boc) group.

Materials:

-

5-methoxy-2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve 5-methoxy-2-nitroaniline in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-